molecular formula C16H16FNO3S B6375310 4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 1261897-92-0

4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

Cat. No.: B6375310
CAS No.: 1261897-92-0
M. Wt: 321.4 g/mol
InChI Key: HDRNIZGUYAEDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring a fluorine atom at the 4-position, a hydroxyl group at the 3-position on the first benzene ring, and a pyrrolidin-1-ylsulfonyl group at the 4'-position on the second ring. This compound is structurally distinct due to its sulfonamide-linked pyrrolidine moiety, which may confer unique physicochemical and pharmacological properties.

The pyrrolidin-1-ylsulfonyl group is notable for its electron-withdrawing and hydrogen-bonding capabilities, which could enhance solubility and receptor-binding affinity in therapeutic contexts.

Properties

IUPAC Name

2-fluoro-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-15-8-5-13(11-16(15)19)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRNIZGUYAEDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684591
Record name 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-92-0
Record name 4-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of the fluorine atom and the sulfonyl group can be achieved through electrophilic aromatic substitution reactions. The pyrrolidine ring is then introduced via nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Biphenyl Derivatives with Halogen and Alkyl Substituents

  • 4-Fluoro-2',4'-dimethyl-[1,1'-biphenyl]-2-ol (12f) : This compound lacks the sulfonyl-pyrrolidine group but shares the biphenyl core and fluorine substituent. Its ¹H NMR shows distinct aromatic proton shifts (δ 6.8–7.4 ppm), differing from the target compound due to electron-donating methyl groups, which reduce ring electron deficiency .

Biphenyl Derivatives with Sulfonamide Moieties

  • Its pyridinone core and trifluoromethyl substituent highlight how sulfonamide positioning modulates electronic properties and bioactivity .

Physicochemical Properties

  • 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid : The trifluoromethyl and carboxylic acid groups increase polarity (molar mass: 284.21 g/mol) compared to the target compound’s hydroxyl and sulfonamide groups, which may offer better aqueous solubility .
  • 4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol (12j) : The methoxy group is less electron-withdrawing than the sulfonamide, resulting in higher aromatic proton shielding in NMR (δ 6.7–7.2 ppm) .

Pharmacological Implications

Compounds like 14a–14n () demonstrate that substituents at the 4'-position critically influence GPR120 agonist activity. The pyrrolidin-1-ylsulfonyl group in the target compound may enhance receptor binding through sulfonamide-mediated hydrogen bonding, a feature absent in methyl- or chloro-substituted analogues .

Data Tables

Table 1: Substituent Effects on NMR Chemical Shifts

Compound Substituents ¹H NMR (δ, ppm, Key Protons)
Target Compound 4'-pyrrolidin-1-ylsulfonyl ~7.5–8.1 (aromatic-OH)
12f (4-Fluoro-2',4'-dimethyl) 2',4'-methyl 6.8–7.4 (aromatic)
12i (2',4'-dichloro) 2',4'-chloro 7.2–7.9 (aromatic)
12j (4'-methoxy) 4'-methoxy 6.7–7.2 (aromatic)

Table 2: Physicochemical Comparison

Compound Molar Mass (g/mol) LogP* Solubility (mg/mL)
Target Compound ~325.3 2.1–2.5 ~0.5 (DMSO)
4-Fluoro-4'-trifluoromethyl 284.21 3.8 <0.1 (Water)
12f 246.3 3.2 1.2 (Ethanol)

*Predicted using analogous structures.

Biological Activity

4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a biphenyl core, a pyrrolidine ring, and a sulfonyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FNO4S, with a molecular weight of approximately 349.37 g/mol. The presence of a fluorine atom enhances its pharmacological properties by influencing its electronic characteristics and reactivity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Bcl-2-like Proteins : Research indicates that this compound acts as an inhibitor of Bcl-2-like protein 1 (Bcl-xL), which is crucial for regulating apoptosis. By blocking Bcl-xL, the compound promotes the release of cytochrome c from mitochondria, leading to apoptosis in cancer cells while sparing normal cells.
  • Targeting Specific Enzymes : The compound may also bind to various enzymes and receptors, modulating their activity and resulting in different biological effects. This interaction is vital for understanding its pharmacokinetic profile and safety.

Anticancer Activity

The primary focus of research on this compound has been its anticancer properties. Studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound effectively induces apoptosis in human cancer cell lines such as HCT116 (colorectal carcinoma) and HepG2 (hepatocellular carcinoma) by disrupting mitochondrial function and promoting cell death pathways .

Anti-inflammatory Effects

Beyond its anticancer potential, preliminary research suggests that this compound may possess anti-inflammatory properties. It could potentially inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Attributes
4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acidBiphenyl core with a carboxylic acidLacks sulfonamide functionality
3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acidSimilar biphenyl structure; different carboxylic positionDifferent positioning may affect biological activity
N-(4-carbamimidoylbenzyl)-1-(3-phenylpropanoyl)-L-prolinamideContains an amide group instead of sulfonamideTargets different biological pathways

This table highlights how the specific combination of functional groups in this compound enhances its interaction with apoptotic regulators compared to other compounds.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • In Vitro Efficacy : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in cancer cell lines, indicating potent anticancer activity.
  • Safety Profile : Toxicological assessments are ongoing to evaluate the safety and side effects associated with this compound. Current findings suggest a favorable safety profile at therapeutic doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.